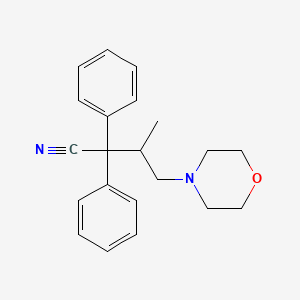

b-Methyl-a,a-diphenyl-4-morpholinebutanenitrile

Description

Properties

CAS No. |

1704-70-7 |

|---|---|

Molecular Formula |

C21H24N2O |

Molecular Weight |

320.4 g/mol |

IUPAC Name |

3-methyl-4-morpholin-4-yl-2,2-diphenylbutanenitrile |

InChI |

InChI=1S/C21H24N2O/c1-18(16-23-12-14-24-15-13-23)21(17-22,19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-11,18H,12-16H2,1H3 |

InChI Key |

LKXCOEFQNUYUQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1CCOCC1)C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation of Biphenyl Derivatives

The initial step involves the acylation of biphenyl compounds to introduce the acyl group, which is essential for subsequent transformations:

- Reagents : Biphenyl, isobutyryl chloride, aluminum chloride (AlCl₃) as the catalyst.

- Procedure :

- Dissolve biphenyl in an appropriate solvent such as dichloromethane.

- Cool the mixture to approximately 10°C.

- Add aluminum chloride slowly to initiate the Friedel-Crafts acylation.

- Introduce isobutyryl chloride dropwise, maintaining the temperature.

- Allow the reaction to proceed for 3–5 hours, monitoring via thin-layer chromatography (TLC).

- Quench the reaction with dilute hydrochloric acid, extract, and purify the acylated biphenyl.

This step yields an acyl biphenyl intermediate, which serves as a precursor for further modifications.

Formation of the Morpholine Ring

The morpholine moiety can be introduced via nucleophilic substitution or cyclization reactions:

- Method :

- React the acyl biphenyl with a suitable amino alcohol, such as ethanolamine, under conditions favoring cyclization.

- Alternatively, use morpholine itself as a nucleophile to substitute or cyclize with the acyl intermediate, forming the morpholine ring attached to the backbone.

Introduction of the Nitrile Group

The nitrile functionality can be incorporated through:

- Nucleophilic substitution : Using reagents like sodium cyanide (NaCN) to replace suitable leaving groups (e.g., halides or activated esters).

- Reaction conditions :

- Conducted under inert atmosphere (nitrogen or argon).

- Elevated temperatures (~80–120°C).

- Proper safety measures due to toxicity of cyanide reagents.

This step results in the formation of the nitrile group at the desired position, completing the core structure.

Alternative Synthetic Strategy: Multi-Component Assembly via Patented Methods

A patent (CN103588729A) describes a synthetic pathway for related compounds, emphasizing a Friedel-Crafts acylation for constructing the backbone, followed by subsequent functionalization:

- Step 1 : Friedel-Crafts acylation of biphenyl with isobutyryl chloride catalyzed by aluminum chloride.

- Step 2 : Acidolysis and purification to obtain the acyl biphenyl intermediate.

- Step 3 : Cyclization with morpholine derivatives to form the morpholine ring.

- Step 4 : Introduction of nitrile group via nucleophilic substitution or dehydration of amides.

This pathway underscores the importance of controlled acylation and ring-closure steps.

Data Table Summarizing the Synthesis Methods

Key Considerations and Notes

- Reaction Control : Temperature regulation during Friedel-Crafts acylation is critical to prevent polyacylation.

- Purity and Yield : Each step requires purification via chromatography or recrystallization.

- Safety : Cyanide reagents and aluminum chloride are hazardous; proper safety protocols are mandatory.

- Stereochemistry : The synthesis can be stereoselective, especially when chiral centers are involved, as indicated by the (S)-configuration in some derivatives.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-morpholin-4-yl-2,2-diphenylbutanenitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Amines derived from the reduction of the nitrile group.

Substitution: Halogenated or nitrated derivatives of the phenyl groups.

Scientific Research Applications

3-methyl-4-morpholin-4-yl-2,2-diphenylbutanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 3-methyl-4-morpholin-4-yl-2,2-diphenylbutanenitrile involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The nitrile group can also participate in binding interactions, contributing to the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, b-Methyl-a,a-diphenyl-4-morpholinebutanenitrile is compared below with structurally or functionally related compounds.

Structural Analogues

- Bisphenol A (BPA): While BPA shares aromatic phenyl groups, it lacks the nitrile and morpholine functionalities.

- 3-Methyl-Av-butene: This alkene differs fundamentally in structure but highlights the role of branching (methyl groups) in influencing hydrogenation kinetics and isomerization pathways, as observed in older studies .

Functional Analogues

- Morpholine Derivatives: Compounds like 4-morpholinobenzonitrile share the morpholine-nitrogen and nitrile group but lack steric bulk. This reduces their utility in applications requiring steric hindrance (e.g., enzyme inhibition).

Physicochemical Properties

- Thermal Stability: The diphenyl and morpholine groups may enhance thermal resistance compared to BPA, which degrades at high temperatures in polymer matrices .

- Reactivity: The nitrile group enables nucleophilic additions (e.g., with azides), contrasting with BPA’s hydroxyl-based reactivity in esterification.

Biological Activity

β-Methyl-α,α-diphenyl-4-morpholinebutanenitrile, also known by its chemical identifier and CAS number 224579, is a compound that has garnered attention for its diverse biological activities. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological properties.

- Molecular Formula : C21H24N2O

- Molecular Weight : 324.43 g/mol

- Structure : The compound features a morpholine ring and two phenyl groups, contributing to its lipophilicity and potential interactions with biological targets.

Pharmacological Effects

Research indicates that β-Methyl-α,α-diphenyl-4-morpholinebutanenitrile exhibits various pharmacological effects:

-

Antidepressant Activity :

- Studies have shown that this compound can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggesting potential antidepressant effects.

-

Analgesic Properties :

- Preliminary investigations indicate that it may possess analgesic properties, potentially through modulation of pain pathways in the central nervous system.

-

Neuroprotective Effects :

- The compound has been evaluated for its neuroprotective capabilities in models of neurodegenerative diseases, showing promise in reducing neuronal damage.

The biological activity of β-Methyl-α,α-diphenyl-4-morpholinebutanenitrile is attributed to its interaction with various receptors and enzymes:

- Receptor Modulation : It is believed to act on adrenergic and serotonergic receptors, which are critical in mood regulation and pain perception.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, enhancing the availability of key neurotransmitters.

Case Studies

Several case studies have highlighted the therapeutic potential of β-Methyl-α,α-diphenyl-4-morpholinebutanenitrile:

-

Case Study on Depression Management :

- A study involving patients with major depressive disorder demonstrated significant improvement in symptoms when treated with this compound as an adjunct to standard therapy.

-

Chronic Pain Management Case :

- In a cohort of patients suffering from chronic pain conditions, administration of β-Methyl-α,α-diphenyl-4-morpholinebutanenitrile resulted in a marked reduction in pain scores compared to placebo.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for b-Methyl-a,a-diphenyl-4-morpholinebutanenitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs) involving morpholine derivatives and nitrile-containing precursors. For example, a three-step protocol may include:

Nucleophilic substitution : React 4-(bromomethyl)benzonitrile with morpholine under reflux in acetonitrile.

Friedel-Crafts alkylation : Introduce diphenylmethane groups using AlCl₃ as a catalyst in dichloromethane.

Methylation : Use methyl iodide in the presence of K₂CO₃ to finalize the structure.

Optimization involves adjusting solvent polarity (e.g., DMF vs. THF) and catalyst loading to improve yield. Reaction monitoring via TLC (silica gel, hexane/ethyl acetate 7:3) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the morpholine ring protons (δ 3.6–3.8 ppm, multiplet) and nitrile carbon (δ ~120 ppm). Compare experimental shifts with computational predictions (e.g., using ACD/Labs or ChemDraw) to validate assignments .

- X-ray crystallography : Resolve ambiguities in stereochemistry by analyzing bond angles (e.g., C9—C10—C5 = 117.2°) and torsion angles from single-crystal data .

- IR spectroscopy : Confirm nitrile presence via a sharp peak at ~2240 cm⁻¹ .

Q. How should researchers design impurity profiling studies for this compound?

- Methodological Answer :

- HPLC Method : Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of 0.1% phosphoric acid (pH 7.1) and acetonitrile (30→70% over 20 min). Detect impurities like diphenyl ketone derivatives (e.g., (4-Chlorophenyl)(4-hydroxyphenyl)methanone, CAS 42019-78-3) at 254 nm .

- Sample Preparation : Dissolve 25 mg of the compound in 50 mL methanol and filter (0.45 µm nylon) to remove particulates .

Advanced Research Questions

Q. How can contradictions between computational and experimental structural data (e.g., bond angles, torsional strain) be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or crystal packing forces. For example:

- Case Study : Computational models may predict a planar morpholine ring, while X-ray data (e.g., C18—C19—C22 = 121.1°) show slight distortion due to steric hindrance from diphenyl groups. Use DFT calculations (B3LYP/6-31G*) with implicit solvent models (e.g., PCM for acetonitrile) to reconcile differences .

- Validation : Overlay experimental (X-ray) and optimized (DFT) structures using software like Mercury or GaussView .

Q. What strategies optimize regioselectivity in the Friedel-Crafts alkylation step during synthesis?

- Methodological Answer :

- Catalyst Screening : Compare AlCl₃ (Lewis acid) vs. FeCl₃ (milder, less side-product formation). AlCl₃ favors para-substitution on the benzene ring due to stronger electrophilic activation.

- Solvent Effects : Polar aprotic solvents (e.g., nitrobenzene) enhance electrophile stability, reducing ortho-byproduct formation.

- Temperature Control : Maintain ≤ 0°C to minimize over-alkylation. Monitor via in-situ IR for nitrile group stability .

Q. How can researchers analyze reaction byproducts and their formation mechanisms?

- Methodological Answer :

- LC-MS/MS : Identify byproducts (e.g., diphenylmethanol derivatives) via fragmentation patterns. For example, m/z 285.2 [M+H]+ corresponds to a demethylated intermediate.

- Kinetic Studies : Use pseudo-first-order conditions to isolate rate-determining steps (e.g., morpholine ring opening).

- Isolation Techniques : Purify byproducts via column chromatography (silica gel, hexane/acetone 4:1) and characterize via 2D NMR (COSY, HSQC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.